Methyl L-leucinate hydrochloride
Overview
Description
Methyl L-leucinate hydrochloride, also known as L-Leucine methyl ester hydrochloride, is a compound derived from the amino acid leucine . It is commonly used as a building block in organic synthesis . The compound is a white crystalline powder with the molecular formula C7H16ClNO2 .
Molecular Structure Analysis
The molecular structure of Methyl L-leucinate hydrochloride is represented by the linear formula: (CH3)2CHCH2CH(NH2)COOCH3 · HCl . It has a molecular weight of 181.66 .Physical And Chemical Properties Analysis
Methyl L-leucinate hydrochloride is a white crystalline powder . It has a melting point of 151-153 °C . It is soluble in water .Scientific Research Applications
Methyl L-leucinate hydrochloride, as a lysosomotropic compound, can regulate natural killer cell function in human peripheral blood mononuclear cells. This regulation is mediated by monocytes or polymorphonuclear leukocytes through a lysosomally mediated mechanism, producing specific products like L-leucyl-L-leucine methyl ester that affect adjacent cells' functions (Thiele & Lipsky, 1985).
As a skin permeation enhancer, Methyl L-leucinate hydrochloride demonstrates the ability to moderate effects on skin barrier function, facilitating drug transdermal delivery systems. This application is particularly significant in the field of pharmaceuticals and medical treatments (Zheng et al., 2020).
Methyl L-leucinate hydrochloride can induce hyperphagia in rats when administered intraventricularly. This effect is related to non-serotonergic effects on brain function and highlights the compound's potential in neurological and behavioral studies (Mackenzie et al., 1979).
The compound is involved in extraction and transport of amino acids, playing a role in molecular recognition properties when interacting with hemicucurbiturils. This property is relevant in the context of biochemical and molecular transport studies (Cucolea et al., 2016).
In materials science, Methyl L-leucinate hydrochloride is used in the synthesis of polyacetylenes, which have applications in creating polymers with specific properties like chirality transcription and chain helicity (Cheuk et al., 2003).
The compound's interaction with lysosomes has been studied, especially its role in accumulating amino acids within lysosomes. This provides insights into cellular processes and methodologies for studying amino acid movements across lysosomal membranes (Reeves, 1979).
Methyl L-leucinate hydrochloride is a key component in various other biological and medical research applications, such as its role in the modulation of immune cell function, analysis of enzyme activities, development of drug delivery systems, and exploration of chemical properties in various biological contexts.
properties
IUPAC Name |
methyl (2S)-2-amino-4-methylpentanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-5(2)4-6(8)7(9)10-3;/h5-6H,4,8H2,1-3H3;1H/t6-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DODCBMODXGJOKD-RGMNGODLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40226161 | |
Record name | Methyl L-leucinate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40226161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl L-leucinate hydrochloride | |
CAS RN |
7517-19-3 | |
Record name | Leucine methyl ester hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7517-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl L-leucinate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40226161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl L-leucinate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.523 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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